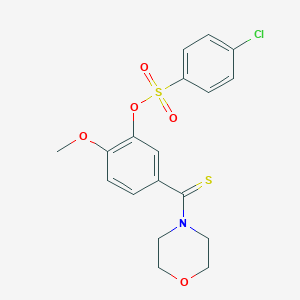![molecular formula C24H22N4O2S B306426 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306426.png)
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. DMPT is a heterocyclic organic compound that belongs to the class of pyrrole derivatives. It is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
作用機序
The exact mechanism of action of 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the activity of the histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects on cells and organisms. In cells, 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to increase the production of adenosine triphosphate (ATP), which is the primary energy source for cells. 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to increase the expression of various genes involved in energy metabolism and stress response. In organisms, 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to increase the growth and feed conversion rate of livestock, as well as improve their reproductive performance and immune function.
実験室実験の利点と制限
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for use in lab experiments, including its solubility in organic solvents, its stability under various conditions, and its ability to modulate various signaling pathways in cells. However, 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has some limitations, including its potential toxicity at high doses and its limited availability in some regions of the world.
将来の方向性
There are several future directions for research on 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the identification of its molecular targets and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and duration of 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione treatment in various applications, as well as its potential side effects and interactions with other compounds. Finally, the potential therapeutic effects of 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione on various diseases should be further investigated in preclinical and clinical studies.
合成法
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized using various methods, including the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with ethyl phenylmalonate in the presence of ammonium acetate and acetic anhydride. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with thiourea and ethyl acetoacetate in the presence of acetic acid.
科学的研究の応用
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential applications in various fields of scientific research, including agriculture, animal husbandry, and medicine. In agriculture, 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to increase the growth and feed conversion rate of various livestock species, such as pigs, chickens, and fish. In animal husbandry, 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a feed additive to improve the reproductive performance and immune function of livestock. In medicine, 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic effects on various diseases, such as cancer, diabetes, and Alzheimer's disease.
特性
製品名 |
5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
分子式 |
C24H22N4O2S |
分子量 |
430.5 g/mol |
IUPAC名 |
(5E)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H22N4O2S/c1-4-17-7-5-6-8-21(17)28-23(30)20(22(29)26-24(28)31)14-18-13-15(2)27(16(18)3)19-9-11-25-12-10-19/h5-14H,4H2,1-3H3,(H,26,29,31)/b20-14+ |
InChIキー |
QVCVZSDKDOTMRP-XSFVSMFZSA-N |
異性体SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=NC=C4)C)/C(=O)NC2=S |
SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=NC=C4)C)C(=O)NC2=S |
正規SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=NC=C4)C)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)





![N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)
![2-[5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306392.png)
